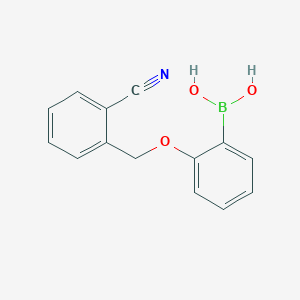

2-(2-Cyanophenylmethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[2-[(2-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-5-1-2-6-12(11)10-19-14-8-4-3-7-13(14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFCIPQMUBUQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=CC=C2C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655547 | |

| Record name | {2-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-77-7 | |

| Record name | {2-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2-Cyanophenylmethoxy)phenylboronic acid typically involves the reaction of 2-(2-cyanophenylmethoxy)phenylboronic ester with a suitable boronic acid precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(2-Cyanophenylmethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula and features both electron-withdrawing (cyano) and electron-donating (methoxy) groups. These functional groups influence its chemical reactivity, particularly in the formation of boronate esters through reversible covalent bonding with diols and amines. This property is crucial for applications in drug delivery systems and biosensors.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions :

2-(2-Cyanophenylmethoxy)phenylboronic acid can serve as a valuable building block in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid group enhances its utility as a reagent in these reactions, enabling the formation of diverse molecular architectures .

Material Development :

The compound can also be utilized in the development of new materials with tailored functionalities. Its ability to form stable complexes with various substrates allows for the creation of organic frameworks or polymers that exhibit specific properties, such as stimuli-responsiveness and self-healing capabilities .

Biomedical Applications

Drug Delivery Systems :

The dynamic nature of boronate esters formed by this compound makes it suitable for drug delivery applications. These systems can release therapeutic agents in response to specific stimuli (e.g., pH changes), enhancing the efficacy of treatments while minimizing side effects .

Biosensors :

Due to its ability to interact with diols, this compound can be incorporated into biosensor designs for detecting biomolecules. The reversible binding properties allow for sensitive detection methods that could be applied in medical diagnostics .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound in a multi-step synthesis involving Suzuki-Miyaura coupling. The compound facilitated the formation of a key intermediate that was further transformed into an active pharmaceutical ingredient (API). This highlights its significance as a versatile building block in drug development.

Case Study 2: Development of Stimuli-Responsive Polymers

Research focused on incorporating boronic acids into polymer matrices revealed that polymers containing this compound exhibited significant stimuli-responsiveness to changes in pH. These materials showed potential for applications in tissue engineering and controlled drug release systems.

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenylmethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(2-cyanophenylmethoxy)phenylboronic acid with structurally related phenylboronic acid derivatives:

Key Observations :

- Electron-Withdrawing Effects: The cyano group in the target compound likely increases the boronic acid’s Lewis acidity compared to electron-donating groups (e.g., methoxy) . This could enhance its reactivity in cross-coupling reactions or binding to diols.

- Steric Hindrance: The bulky cyanophenylmethoxy group may reduce catalytic efficiency in Suzuki-Miyaura reactions compared to smaller substituents (e.g., methoxy or chloro), as seen with 2-naphthylboronic acid .

- Biological Activity: While phenylboronic acid itself inhibits carbonic anhydrase (KI = 28–86 µM) , the cyanophenyl group’s electron-withdrawing nature could modulate binding affinity, though direct data are lacking.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Phenylboronic acid and 2-methoxyphenylboronic acid achieve >90% yields in coupling with aryl bromides using Pd or Ni catalysts . Bulky derivatives (e.g., 2-naphthylboronic acid) show reduced yields (89–95%) due to steric constraints . The target compound’s cyanophenylmethoxy group may similarly hinder reactivity.

Biological Activity

2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS No. 1256355-77-7) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of phenylboronic acids, which have been studied for their interactions with various biological targets, including enzymes and receptors. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a boronic acid group attached to a phenyl ring that is further substituted with a cyanophenylmethoxy group. This unique arrangement enhances its ability to interact with biological molecules.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, a property that is particularly relevant in biochemical processes. The binding affinity of this compound to specific biological targets can influence various cellular pathways.

- Binding Interactions : Research indicates that the compound can interact with specific enzymes and receptors, potentially modulating their activity.

- Cis-Diol Complex Formation : Similar to other phenylboronic acids, it is hypothesized that this compound may form cis-diol complexes within cells, influencing cellular signaling and metabolism .

Anticancer Properties

Studies have shown that phenylboronic acids can exhibit anticancer activity by inducing apoptosis in cancer cells. The efficacy of this compound in inhibiting tumor growth has been explored in various models:

- In Vitro Studies : The compound was tested against several cancer cell lines, demonstrating significant inhibition of cell proliferation.

- In Vivo Studies : In animal models, treatment with this compound resulted in reduced tumor sizes without significant toxicity to normal tissues .

Antimicrobial Activity

The antimicrobial properties of boronic acids have been investigated extensively. Preliminary data suggest that this compound may possess antibacterial effects, although further studies are required to elucidate its spectrum of activity and mechanism.

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Efficacy : A study published in ACS Medicinal Chemistry Letters demonstrated that phenylboronic acid derivatives, including this compound, showed potent anticancer activity against triple-negative breast cancer (TNBC) models . The study highlighted the compound's ability to reduce tumor growth significantly while exhibiting lower toxicity compared to standard chemotherapeutics.

- Antimicrobial Investigation : Another study focused on the antimicrobial properties of boronic acids, including this compound. Results indicated promising antibacterial effects against certain strains, suggesting potential applications in treating bacterial infections.

Q & A

Q. Basic Research Focus

- Liquid-Liquid Extraction : After acidic aqueous treatment (pH < 7), partition the product into an organic layer (e.g., ethyl acetate) to separate from polar impurities .

- Chromatography : Avoid silica gel (risk of irreversible binding); use neutral alumina or reverse-phase HPLC with methanol/water eluents .

- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals.

How does the cyanophenylmethoxy substituent influence molecular recognition properties?

Advanced Research Focus

The substituent enhances:

- Saccharide Binding : The cyanophenylmethoxy group increases Lewis acidity of the boron atom, improving diol-binding affinity under physiological pH. This is critical for glucose-sensing applications .

- Supramolecular Interactions : Weak interactions (C–H⋯O, C–H⋯π) stabilize receptor-saccharide complexes. X-ray crystallography and Hirshfeld surface analysis confirm these interactions .

Experimental Design : Titration calorimetry (ITC) or fluorescence quenching assays quantify binding constants (Kd) in buffered aqueous solutions (pH 7.4) .

What analytical methods confirm the structure and stability of this compound?

Q. Basic Research Focus

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm) confirms boronic acid formation. ¹H/¹³C NMR identifies substituent positions .

- X-ray Crystallography : Resolves bond angles (B–O ~1.36 Å) and supramolecular packing (e.g., layered structures via π-π stacking) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight and detects anhydride impurities .

How can researchers address discrepancies in reported binding affinities for saccharide complexes?

Advanced Research Focus

Contradictions arise from:

- Assay Conditions : Variations in pH, ionic strength, or solvent polarity alter binding. Standardize assays using phosphate buffer (pH 7.4) and 25°C .

- Competing Interactions : Trace metals (e.g., Cu²⁺) may coordinate the boronic acid, skewing results. Include EDTA in buffers to chelate metals .

- Data Normalization : Use internal standards (e.g., alizarin red S) to correct for environmental effects .

What strategies mitigate degradation during storage of this compound?

Q. Advanced Research Focus

- Anhydride Prevention : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent light-induced decomposition .

- Stabilization Additives : Co-crystallize with 1,2-diols (e.g., mannitol) to stabilize the boronic acid form .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis .

How can computational methods guide the design of derivatives for enhanced specificity?

Q. Advanced Research Focus

- DFT Calculations : Predict Lewis acidity (via Fukui indices) and optimize substituent electronic effects (e.g., electron-withdrawing groups like –CN improve binding) .

- Molecular Dynamics (MD) : Simulate receptor-saccharide interactions to identify steric clashes or favorable binding conformations .

- QSAR Models : Correlate substituent properties (Hammett σ values) with experimental binding data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.